

Application of 6-Chloro-3-nitropicolinamide in Agrochemical Synthesis: An Overview

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Compound of Interest

Compound Name: **6-Chloro-3-nitropicolinamide**

Cat. No.: **B061469**

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Initial research indicates a notable lack of widespread, documented applications of **6-Chloro-3-nitropicolinamide** as a direct precursor in the synthesis of commercial agrochemicals. Extensive searches of scientific literature and patent databases did not yield specific, established protocols for its use.

However, the chemical structure of **6-Chloro-3-nitropicolinamide** suggests its potential as an intermediate. It is closely related to 6-chloropyridin-3-amine, a critical building block in the agrochemical industry, particularly for the synthesis of neonicotinoid insecticides. It is conceivable that **6-Chloro-3-nitropicolinamide** could be converted to 6-chloropyridin-3-amine through chemical modifications, such as the reduction of the nitro group and transformation of the amide functionality.

Given the limited direct information on **6-Chloro-3-nitropicolinamide**, this document will focus on the well-established applications of the structurally similar and highly significant compound, 6-chloropyridin-3-amine, to provide context and relevant synthetic methodologies.

Application of the Related Compound: 6-Chloropyridin-3-amine in Insecticide Synthesis

6-Chloropyridin-3-amine is a key intermediate in the production of several major neonicotinoid insecticides, including Acetamiprid and Imidacloprid.^[1] The chlorine and amino groups on the pyridine ring provide versatile sites for chemical reactions, making it a valuable scaffold for creating complex, biologically active molecules.^[1]

Application Note 1: Synthesis of Acetamiprid

Acetamiprid is a neonicotinoid insecticide with broad-spectrum activity against sucking insects. Its synthesis utilizes an intermediate derived from 6-chloropyridin-3-amine.

Experimental Protocol: Synthesis of Acetamiprid

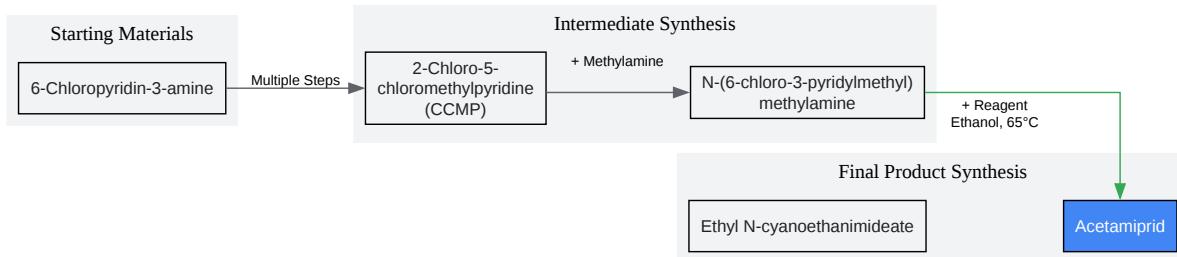
A key step in the synthesis of Acetamiprid involves the reaction of N-(6-chloro-3-pyridylmethyl)methylamine with ethyl N-cyanoethanimideate.[\[1\]](#)

- Reaction Setup: In a 500 ml reactor, combine 157.5 g of the intermediate N-(6-chloro-3-pyridylmethyl)methylamine and 100 g of ethanol.[\[1\]](#)
- Addition of Reagent: Add 112 g of ethyl N-cyanoethanimideate to the mixture.[\[1\]](#)
- Reaction: Heat the mixture to 65 °C and maintain this temperature for 6-7 hours.[\[1\]](#)
- Work-up and Isolation: Upon completion, cool the mixture to 0 °C.[\[1\]](#) Allow the layers to separate. Filter the product, wash it with saturated brine, and dry to obtain Acetamiprid.[\[1\]](#)

Quantitative Data for Acetamiprid Synthesis

Reactant	Molecular Weight (g/mol)	Mass (g)
N-(6-chloro-3-pyridylmethyl)methylamine	156.62	157.5
Ethyl N-cyanoethanimideate	112.13	112
Product	Molecular Weight (g/mol)	
Acetamiprid	222.67	

Synthetic Workflow for Acetamiprid



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Caption: Synthetic workflow for Acetamiprid from a 6-chloropyridin-3-amine precursor.

Application Note 2: Synthesis of Imidacloprid

Imidacloprid is another widely used neonicotinoid insecticide. Its synthesis also hinges on an intermediate derived from 6-chloropyridin-3-amine.

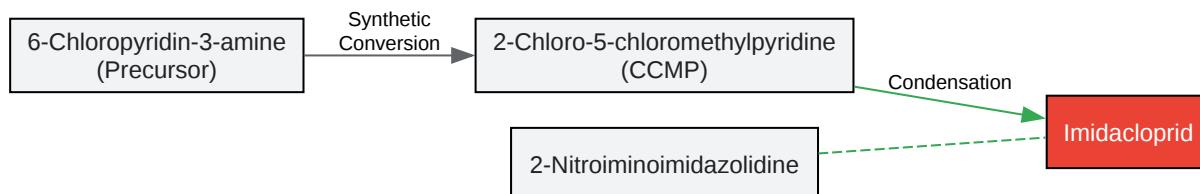
Experimental Protocol: Synthesis of Imidacloprid

The synthesis of Imidacloprid typically involves the condensation of 2-chloro-5-chloromethylpyridine (CCMP) with 2-nitroiminoimidazolidine.[1]

- **Reaction Setup:** In a suitable reactor, dissolve 2-nitroiminoimidazolidine and a base (e.g., potassium carbonate) in a solvent such as acetonitrile.
- **Addition of CCMP:** Heat the mixture to reflux and gradually add a stoichiometric amount of 2-chloro-5-chloromethylpyridine (CCMP).[1]
- **Reaction:** Maintain the reaction at reflux until completion, as monitored by an appropriate analytical technique (e.g., HPLC).
- **Work-up and Isolation:** After the reaction is complete, cool the mixture and remove the inorganic solids by filtration. The solvent is then removed under reduced pressure, and the

crude product is purified by recrystallization to yield Imidacloprid.

Logical Relationship for Imidacloprid Synthesis



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Caption: Key components in the synthesis of Imidacloprid.

In summary, while direct synthetic applications of **6-Chloro-3-nitropicolinamide** in the agrochemical field are not well-documented, the closely related 6-chloropyridin-3-amine is a vital precursor for major insecticides. The provided protocols and diagrams for the synthesis of Acetamiprid and Imidacloprid from this related compound offer valuable insight into the chemical strategies employed in this area of agrochemical development.

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References

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